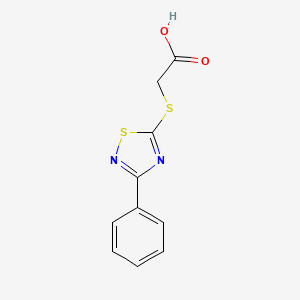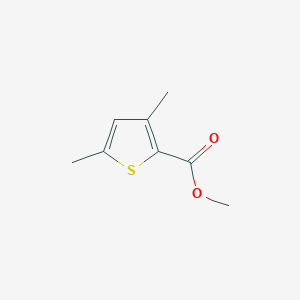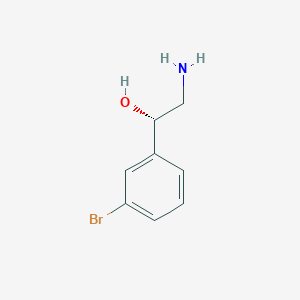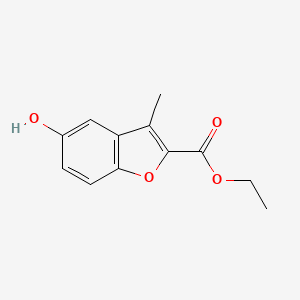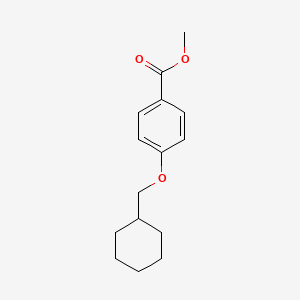
Methyl 4-(cyclohexylmethoxy)benzoate
描述
Methyl 4-(cyclohexylmethoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzoic acid ester structure with a cyclohexylmethoxy group attached to the para position of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyclohexylmethoxy)benzoate typically involves the esterification of 4-cyclohexylmethoxybenzoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production time. The use of automated systems ensures consistent quality and purity of the final product.
化学反应分析
Types of Reactions
Methyl 4-(cyclohexylmethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-cyclohexylmethoxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, 4-cyclohexylmethoxybenzyl alcohol, using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-cyclohexylmethoxybenzoic acid.
Reduction: 4-cyclohexylmethoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学研究应用
Methyl 4-(cyclohexylmethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fragrances, flavorings, and as a plasticizer in polymer industries
作用机制
The mechanism of action of Methyl 4-(cyclohexylmethoxy)benzoate is not fully understood. it is believed to interact with cellular membranes, altering their permeability and affecting the function of membrane-bound proteins. This can lead to antimicrobial and antifungal effects by disrupting the integrity of microbial cell membranes .
相似化合物的比较
Similar Compounds
Methyl benzoate: Similar structure but lacks the cyclohexylmethoxy group.
Ethyl 4-cyclohexylmethoxybenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
4-cyclohexylmethoxybenzoic acid: The carboxylic acid form of the compound.
Uniqueness
Methyl 4-(cyclohexylmethoxy)benzoate is unique due to the presence of the cyclohexylmethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, making it more effective in interacting with lipid membranes. This property is particularly useful in applications where membrane permeability is crucial .
属性
分子式 |
C15H20O3 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC 名称 |
methyl 4-(cyclohexylmethoxy)benzoate |
InChI |
InChI=1S/C15H20O3/c1-17-15(16)13-7-9-14(10-8-13)18-11-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3 |
InChI 键 |
XLMVRKFZNFZUNP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)OCC2CCCCC2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[B]1,6-naphthyridine](/img/structure/B8723372.png)
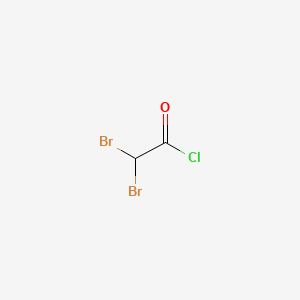
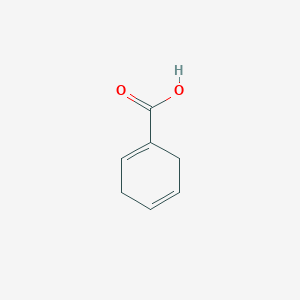
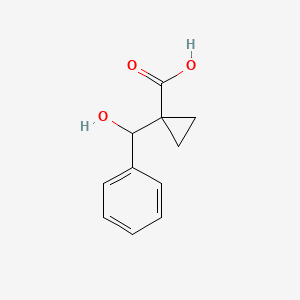

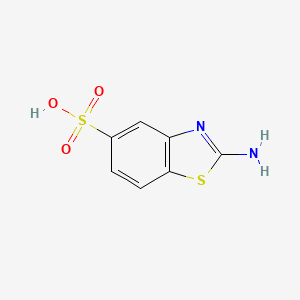
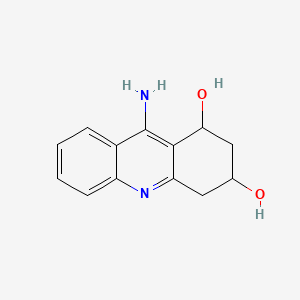
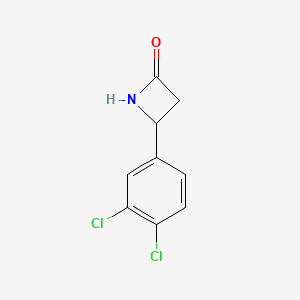

![1-(Cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B8723433.png)
